

# azaconazole sterol biosynthesis inhibition mechanism

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## Compound Focus: Azaconazole

CAS No.: 60207-31-0

Cat. No.: S519984

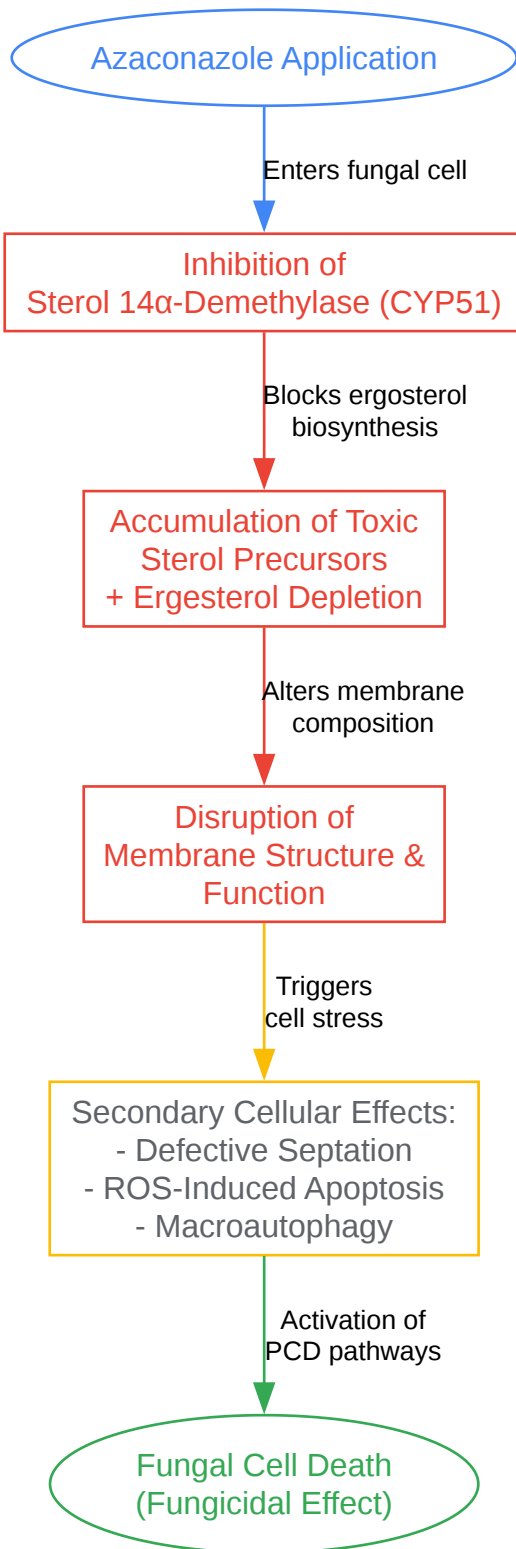
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## Primary Mechanism of Action

**Azaconazole** belongs to the triazole class of fungicides [1]. Its core mechanism is the inhibition of **sterol 14 $\alpha$ -demethylase** (the CYP51 enzyme, also known as P45014DM) [2] [3]. This cytochrome P450 enzyme is essential for the synthesis of ergosterol, the main sterol in fungal cell membranes.

- **Role of 14 $\alpha$ -demethylase:** The enzyme catalyzes the removal of a methyl group from lanosterol (or 24-methylenedihydrolanosterol in some fungi), a key step in the conversion of lanosterol to ergosterol [2].
- **Inhibition:** The triazole group in **azaconazole** binds directly to the heme iron in the active site of the cytochrome P450 enzyme. This binding blocks the enzyme's normal activity, preventing the demethylation reaction [2].
- **Result:** The inhibition leads to the accumulation of toxic methylated sterol precursors (e.g., 14 $\alpha$ -methyl sterols) and a critical depletion of ergosterol in the fungal membrane [4] [2]. The loss of ergosterol disrupts membrane structure, reduces fluidity, and impairs the function of membrane-bound enzymes, ultimately inhibiting fungal growth [5].

The following diagram illustrates the key stages of **azaconazole**'s antifungal action from the cellular to the whole-organism level.



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*Summary of the antifungal mechanism of action of **azonazole**.*

## Additional Mechanisms & Fungicidal Activity

While the primary effect is fungistatic (inhibiting growth), prolonged exposure to **azaconazole** and other sterol biosynthesis inhibitors can lead to fungicidal (lethal) activity. Recent research has elucidated secondary mechanisms that contribute to cell death [5].

- **Impairment of Cytokinesis:** Ergosterol depletion alters plasma membrane fluidity. This disrupts the proper localization of proteins like Cdc15-like F-BAR proteins, which are essential for assembling the actin ring during cell division. This results in **defective septation** (cell wall division) and incomplete cell separation [5].
- **Activation of Programmed Cell Death (PCD):** Azoles trigger two key cell death pathways:
  - **Apoptosis:** Induced by the accumulation of reactive oxygen species (ROS) [5].
  - **Macroautophagy:** A self-degradative process triggered by cellular stress [5]. The simultaneous inhibition of both PCD pathways is required to abolish azole-induced cell death, indicating that the activation of both is a hallmark of the fungicidal activity of ergosterol biosynthesis inhibitors [5].

## Experimental & Technical Data

For researchers, the following data is relevant for experimental design and analysis.

### Key Physicochemical Properties [1]

Property	Value	Notes
Molecular Formula	C <sub>12</sub> H <sub>11</sub> Cl <sub>2</sub> N <sub>3</sub> O <sub>2</sub>	-
Molecular Weight	300.14 g/mol	-
Water Solubility (20°C, pH 7)	300 mg/L	Moderate
Log P (Octanol-Water)	2.36	Low
Vapour Pressure (20°C)	5.33 × 10 <sup>-4</sup> mPa	Low volatility

### Application & Regulatory Status

- **Primary Use:** Fungicide used mainly in ornamental crops to control canker and wood-destroying fungi. Also used on fruits and vegetables in storage [1].
- **Formulation:** Typically formulated as a liquid concentrate for foliar spray applications [1].
- **Regulatory Status:** **Not approved** for use in the European Union under EC Regulation 1107/2009 [1].

**Experimental Protocol Considerations** While specific analytical protocols were not detailed in the search results, the following general approaches are supported by the context:

- **Gas Chromatography/Mass Spectrometry (GC/MS):** **Azaconazole** can be used as an **internal standard** in GC/MS for pesticide residue analysis [3]. Sample preparation may involve dispersive solid-phase extraction with functionalized magnetic nanoparticles for preconcentration and removal of matrix interferences [3].
- **Cell Viability and Mode of Action Studies:**
  - **Viability Assay:** Use quantitative LIVE/DEAD staining (e.g., with propidium iodide) to differentiate live and dead cells and quantify fungicidal effects over time [5].
  - **Membrane Fluidity:** Assess changes in plasma membrane fluidity using **Fluorescent Recovery After Photobleaching (FRAP)** with a fluorescent membrane protein marker (e.g., eGFP-Sso1) [5].
  - **Membrane Integrity:** Use voltage-sensitive fluorescent probes like **DiBAC<sub>4</sub>(3)** to detect ion leakage and membrane depolarization in living cells [5].
  - **Cell Death Pathways:** To investigate apoptosis and autophagy, use specific pharmacological inhibitors of these pathways (e.g., caspase inhibitors for apoptosis) in combination with viability assays [5].

## Safety & Off-Target Considerations

It is important to note that the sterol biosynthesis pathway is evolutionarily conserved. **Azaconazole** inhibits a cytochrome P450 enzyme, and related enzymes are crucial for cholesterol biosynthesis in humans and other vertebrates [6] [2].

- **Potential for Off-Target Effects:** Some azole antifungals are known to inhibit human cytochrome P450 enzymes involved in drug metabolism (e.g., CYP3A4) and sterol biosynthesis [7] [6].
- **Developmental Toxicity:** Inhibition of critical sterol biosynthesis enzymes (e.g., DHCR7) during development is a known mechanism for teratogenicity, as seen with other similar inhibitors [6] [8]. This underscores the need for careful safety evaluations.

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To cite this document: Smolecule. [azacozazole sterol biosynthesis inhibition mechanism]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b519984#azacozazole-sterol-biosynthesis-inhibition-mechanism>]

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